REACTION_CXSMILES
|
I.N[C@@H:3]1C(=O)N2[C@@H]1SCC(/C=C/CN1CCC(O)CC1)=C2C(O)=O.[CH:25]1[C:34]2[C:29](=CC=C[CH:33]=2)[CH:28]=[CH:27][C:26]=1[S:35][CH2:36][C:37]([OH:39])=[O:38].S1C2C=CC=CC=2N=C1SCC(O)=O>>[CH3:3][C:28]1[CH:27]=[C:26]([S:35][CH2:36][C:37]([OH:39])=[O:38])[CH:25]=[C:34]([CH3:33])[CH:29]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I.N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)O)\C=C\CN1CCC(CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)SCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)SCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |